Lipophilicity Comparison: Optimized LogP for CNS Drug Design vs. Piperidine and Pyridine
The 1,2,3,4-tetrahydropyridine isomer demonstrates a calculated LogP of 1.21230, a value that falls within the optimal range (1-3) for passive BBB penetration, a critical requirement for CNS drug candidates . This is quantitatively distinct from the fully saturated analog piperidine, which has a reported LogP of 0.6-0.84, making it significantly more hydrophilic and less likely to cross lipid membranes efficiently . The fully aromatic analog pyridine, while possessing a LogP of 0.64 at 20°C, is associated with significant CNS toxicity and is a known irritant, limiting its utility as a drug scaffold [1]. This data confirms that tetrahydropyridine's intermediate lipophilicity is a key, quantifiable differentiator for CNS applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 1.21230 |
| Comparator Or Baseline | Piperidine: LogP 0.6-0.84 ; Pyridine: LogP 0.64 [1] |
| Quantified Difference | Tetrahydropyridine is ~0.5-0.6 log units more lipophilic than piperidine and ~0.57 log units more lipophilic than pyridine. |
| Conditions | Computational prediction (XLogP3) for tetrahydropyridine; experimental and computational values for comparators. |
Why This Matters
A LogP in the 1-3 range is essential for passive diffusion across the blood-brain barrier (BBB) while avoiding excessive lipophilicity (LogP >5) that can lead to high metabolic clearance and off-target promiscuity; this data guides the selection of tetrahydropyridine as a privileged scaffold for CNS drug discovery.
- [1] 吡啶 | 110-86-1. Molaid. Accessed April 18, 2026. http://www.molaid.com/cas/110-86-1.html View Source
